molecular formula C16H16ClNO4S B2714007 4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate CAS No. 866131-10-4

4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate

Cat. No.: B2714007
CAS No.: 866131-10-4
M. Wt: 353.82
InChI Key: STJXIZVIPNTVRR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate is a synthetic organic compound characterized by a 4-chlorophenyl ester group linked via an acetamide bridge to a 3-methyl-substituted aniline moiety bearing a methylsulfonyl (-SO₂CH₃) group.

Properties

IUPAC Name

(4-chlorophenyl) 2-(3-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(23(2,20)21)11-16(19)22-15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXIZVIPNTVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenyl acetic acid and 3-methyl(methylsulfonyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 4-chlorophenyl acetic acid is first activated by the coupling agent, followed by the addition of 3-methyl(methylsulfonyl)aniline. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate is characterized by a chlorophenyl group and a methylsulfonyl moiety, which contribute to its biological activity. The presence of the methylsulfonyl group is particularly noteworthy as it can enhance the solubility and bioavailability of the compound.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that modifications to the structure can influence its binding affinity to key proteins involved in cancer cell proliferation, such as Bcl-2 and Bcl-xL. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory effects on these proteins, leading to apoptosis in cancer cells .

Inhibition of Enzyme Activity

This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. The methylsulfonyl group can act as a bioisostere for carboxylic acids, enhancing the compound's interaction with enzyme active sites . This property has been exploited in developing inhibitors for therapeutic targets in diseases such as cancer and metabolic disorders.

Structure-Activity Relationship Studies

Detailed structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy. These studies focus on how variations in the chemical structure affect biological activity. For example, polar substituents at specific positions have been shown to enhance potency against target proteins .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various derivatives of this compound, researchers found that certain modifications significantly increased binding affinity to Bcl-2/Bcl-xL proteins. One derivative demonstrated an IC50 value of 38 nM in H146 small-cell lung cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of Aurora A kinase by compounds related to this compound. The findings suggested that para-substituted derivatives exhibited enhanced inhibitory activity compared to their unsubstituted counterparts. This highlights the importance of strategic modifications in developing effective enzyme inhibitors .

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
Anticancer ActivityIC50 of 38 nM against H146 cell line
Enzyme InhibitionEnhanced activity with para-substituted derivatives
Structure-ActivityPolar substituents critical for potency

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions on the aniline ring or ester group:

  • 2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate (CAS 339019-10-2): Molecular formula: C₁₉H₁₆ClNO₄S (389.86 g/mol). Features a 4-chloro substituent on the aniline ring instead of 3-methyl, and a 2-naphthyl ester.
  • 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate (CAS 866131-09-1): Molecular formula: C₁₅H₁₂Cl₂NO₄S (389.28 g/mol). Substitution at the 4-position of the aniline ring introduces steric and electronic differences, which may reduce metabolic stability compared to the 3-methyl analog .

Ester Group Variations

  • Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (CAS 339275-79-5): Molecular formula: C₁₆H₁₄Cl₂NO₄S (411.26 g/mol).
  • (4-Chlorophenyl) 2-(3-methylphenoxy)acetate (CAS 62095-42-5): Molecular formula: C₁₅H₁₃ClO₃ (276.72 g/mol). Replaces the sulfonamide linkage with a phenoxy group, eliminating the electron-withdrawing sulfonyl effect. This increases lipophilicity and may alter toxicity profiles .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate C₁₆H₁₅ClNO₄S 352.81 Not available 3-methyl, methylsulfonyl, 4-Cl-phenyl
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate C₁₉H₁₆ClNO₄S 389.86 339019-10-2 4-chloro, methylsulfonyl, 2-naphthyl
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate C₁₆H₁₄Cl₂NO₄S 411.26 339275-79-5 4,4'-dichloro, ethyl ester
(4-Chlorophenyl) 2-(3-methylphenoxy)acetate C₁₅H₁₃ClO₃ 276.72 62095-42-5 Phenoxy linkage, 3-methyl

Research Findings and Implications

Toxicity Considerations

    Biological Activity

    4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

    The chemical formula for this compound is C15H16ClN1O3SC_{15}H_{16}ClN_{1}O_{3}S. It features a chlorophenyl group and a methylsulfonyl group, contributing to its biological activity through various interactions with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes. Notably, it has been investigated for its role as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. The binding affinity of the compound to these proteins suggests that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

    Biological Activity Overview

    The following table summarizes key biological activities associated with this compound:

    Activity Description Reference
    Anticancer Induces apoptosis in cancer cell lines by inhibiting Bcl-2/Bcl-xL.
    Antimicrobial Exhibits antimicrobial properties against various pathogens.
    Enzyme Inhibition Inhibits specific kinases involved in cancer progression, such as c-MET.
    Cell Growth Inhibition Demonstrates significant inhibition of cell proliferation in tumor models.

    Case Studies

    • Bcl-2/Bcl-xL Inhibition : A study evaluated the efficacy of modified compounds similar to this compound on H146 small-cell lung cancer cells. The results indicated that the compound effectively inhibited tumor growth and induced apoptosis through the activation of caspase pathways .
    • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
    • Kinase Inhibition Studies : The compound was tested for its inhibitory effects on c-MET kinase, revealing a significant reduction in kinase activity, which is often upregulated in various cancers .

    Structure-Activity Relationship (SAR)

    The structural modifications of this compound have been explored to enhance its biological activity. For instance, substituting different groups on the aniline or altering the sulfonyl moiety can significantly impact binding affinity and overall efficacy against targeted proteins .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are optimal for preparing 4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate, considering functional group reactivity?

    • Methodological Answer : A two-step approach is recommended:

    • Step 1 : Introduce the methylsulfonyl group to 3-methylaniline via sulfonation using methylsulfonyl chloride under basic conditions (e.g., pyridine as a catalyst).
    • Step 2 : Couple the resulting 3-methyl(methylsulfonyl)aniline with 4-chlorophenyl chloroacetate via nucleophilic acyl substitution. Ensure anhydrous conditions and a base like triethylamine to scavenge HCl .
      • Key Considerations : Monitor reaction temperatures to prevent decomposition of the sulfonyl group. Use TLC or HPLC to track intermediate purity.

    Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and anilino moieties in this compound?

    • Methodological Answer :

    • FT-IR : Identify the sulfonyl group (S=O asymmetric stretching at ~1300–1350 cm⁻¹) and ester carbonyl (C=O at ~1720–1750 cm⁻¹).
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and methylsulfonyl singlet (δ ~3.0–3.5 ppm).
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the ester and sulfonamide linkages .

    Q. How can researchers assess the hydrolytic stability of the ester linkage under varying pH conditions?

    • Methodological Answer :

    • Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–10) at 25–40°C. Monitor degradation via HPLC, quantifying residual ester over time.
    • Key Insight : The electron-withdrawing 4-chlorophenyl group may stabilize the ester against hydrolysis at neutral to acidic pH, but alkaline conditions likely accelerate cleavage .

    Advanced Research Questions

    Q. How do stereoelectronic effects influence intramolecular cyclization pathways during synthesis?

    • Methodological Answer :

    • Mechanistic Insight : The methylsulfonyl group acts as a strong electron-withdrawing substituent, directing electrophilic aromatic substitution (e.g., Friedel-Crafts reactions) to specific positions. For example, cyclization of intermediates like 2-[N-(methylsulfonyl)anilino]acetaldehyde derivatives proceeds via transition states where orbital alignment (e.g., σ→π* interactions) dictates regioselectivity .
    • Experimental Validation : Use DFT calculations to model transition states and compare with observed regiochemical outcomes.

    Q. What crystallographic challenges arise when resolving ambiguities in molecular conformation, and how can SHELX programs address them?

    • Methodological Answer :

    • Challenge : Disordered sulfonyl or chlorophenyl groups complicate refinement.
    • Solution : In SHELXL, apply restraints (e.g., SIMU/DELU) to manage thermal motion and ISOR for anisotropic displacement parameters. High-resolution data (>1.0 Å) improves precision in modeling torsional angles .
    • Case Study : For analogous compounds like 4-(3-chloroanilino)benzoic acid, hydrogen-bonded dimers (O–H···O) stabilize crystal packing, guiding refinement strategies .

    Q. How can computational methods predict reactivity trends of the sulfonamide-anilino-acetate scaffold in nucleophilic environments?

    • Methodological Answer :

    • DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the acetamide nitrogen may exhibit nucleophilicity depending on sulfonyl group polarization.
    • Solvent Effects : Use COSMO-RS models to simulate solvation effects on hydrolysis or aggregation. Validate predictions with experimental kinetic data .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies in reported melting points or spectral data for structurally similar derivatives?

    • Methodological Answer :

    • Source Comparison : Cross-reference purity data (e.g., HPLC chromatograms) from independent studies. For example, impurities like unreacted 4-chlorophenyl acetate (CAS 91077-12-2) might artificially lower melting points .
    • Standardization : Replicate measurements using calibrated instruments (e.g., DSC for melting points) and report solvent/atmosphere conditions (e.g., nitrogen vs. air).

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